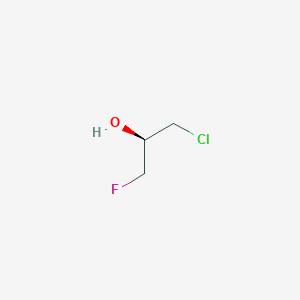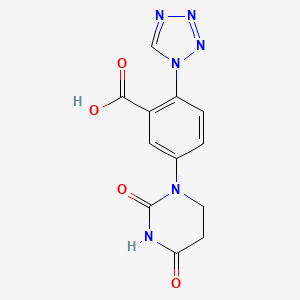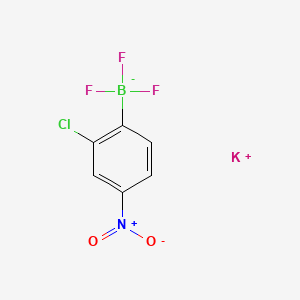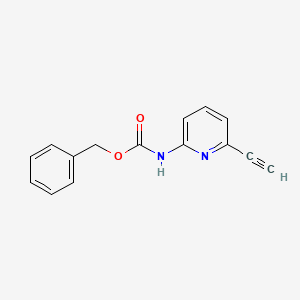
(2R)-1-chloro-3-fluoropropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-chloro-3-fluoropropan-2-ol is an organic compound that features both chlorine and fluorine atoms attached to a three-carbon backbone with a hydroxyl group. This compound is chiral, meaning it has a non-superimposable mirror image, and the (2R) designation indicates the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-chloro-3-fluoropropan-2-ol typically involves the halogenation of a suitable precursor. One common method is the reaction of ®-propylene oxide with hydrogen chloride and hydrogen fluoride under controlled conditions. The reaction proceeds via the opening of the epoxide ring, followed by the addition of chlorine and fluorine atoms.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts and specific solvents are often used to enhance the reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-1-chloro-3-fluoropropan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine or fluorine atoms can be replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction Reactions: The compound can be reduced to form a simpler hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium iodide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.
Major Products Formed
Substitution: Products include 1-fluoro-3-hydroxypropane or 1-chloro-3-hydroxypropane.
Oxidation: Products include 1-chloro-3-fluoropropanone.
Reduction: Products include 1-chloro-3-fluoropropane.
Aplicaciones Científicas De Investigación
(2R)-1-chloro-3-fluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2R)-1-chloro-3-fluoropropan-2-ol exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of both chlorine and fluorine atoms enhances its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-1-chloro-3-fluoropropan-2-ol: The enantiomer of the compound with a different spatial arrangement.
1-chloro-3-fluoropropane: Lacks the hydroxyl group.
1-chloro-3-hydroxypropane: Lacks the fluorine atom.
Uniqueness
(2R)-1-chloro-3-fluoropropan-2-ol is unique due to its specific chiral configuration and the presence of both chlorine and fluorine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C3H6ClFO |
|---|---|
Peso molecular |
112.53 g/mol |
Nombre IUPAC |
(2R)-1-chloro-3-fluoropropan-2-ol |
InChI |
InChI=1S/C3H6ClFO/c4-1-3(6)2-5/h3,6H,1-2H2/t3-/m0/s1 |
Clave InChI |
ZNKJYZHZWALQNX-VKHMYHEASA-N |
SMILES isomérico |
C([C@H](CCl)O)F |
SMILES canónico |
C(C(CCl)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromospiro[chromane-2,1'-cyclopropan]-4-one](/img/structure/B13481423.png)
![Rac-1-[(1r,3r)-3-[(dimethylamino)methyl]cyclobutyl]methanaminedihydrochloride,trans](/img/structure/B13481437.png)
![3-(Bicyclo[2.2.1]heptan-2-yl)-4-ethyl-1h-pyrazol-5-amine](/img/structure/B13481438.png)


![1-ethynyl-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B13481449.png)

![3-ethynyl-N-[(quinolin-2-yl)methyl]aniline](/img/structure/B13481453.png)

![2-{[(Benzyloxy)carbonyl]amino}-2-(3-hydroxyphenyl)acetic acid](/img/structure/B13481461.png)



![rac-N-[(1R,2R)-2-methylcyclohexyl]-5,6-dihydro-4H-1,3-thiazin-2-amine, trans](/img/structure/B13481499.png)
